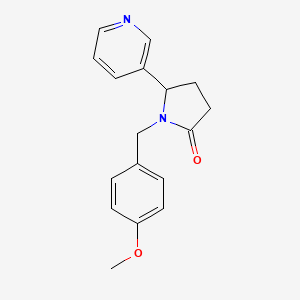

N-(4-Methoxybenzyl)cotinine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Characterization

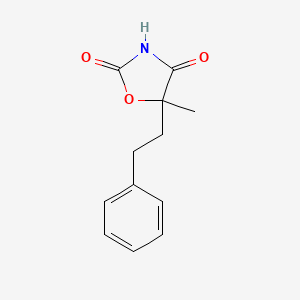

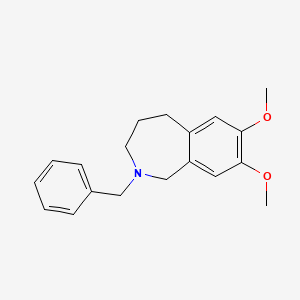

“N-(4-Methoxybenzyl)cotinine” has been synthesized and characterized in various studies . It is often used as a starting material in the synthesis of other complex compounds . The molecular formula of “N-(4-Methoxybenzyl)cotinine” is C17H18N2O2, and it has a molecular weight of 282.34 .

Cytotoxicity Studies

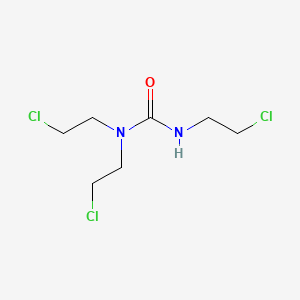

“N-(4-Methoxybenzyl)cotinine” has been used in cytotoxicity studies . For instance, it has been used in the synthesis of thiosemicarbazone derivatives and their Ruthenium(II)-p-cymene complexes . These complexes have been evaluated for their ability to inhibit cell growth against various cell lines .

Proteomics Research

“N-(4-Methoxybenzyl)cotinine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify potential drug targets, and understand the mechanisms of disease .

Carcinogenic Studies

“N-(4-Methoxybenzyl)cotinine” is a derivative of cotinine and has been identified as a carcinogen . It can be used in research to study the effects of carcinogens on the body and to develop potential treatments for cancer .

Biological Activities

Thiosemicarbazones, which can be synthesized from “N-(4-Methoxybenzyl)cotinine”, have shown a wide range of biological activities, including cytotoxic, antibacterial, and antiviral properties . These compounds have a high affinity for metals due to the inclusion of a variety of different substituents and a wide range of possible coordination modes .

Coordination Chemistry

“N-(4-Methoxybenzyl)cotinine” can be used in coordination chemistry . It can form complexes with various metals, and these complexes can be studied for their chemical properties and potential applications .

Safety and Hazards

Mechanism of Action

Target of Action

N-(4-Methoxybenzyl)cotinine is a derivative of cotinine, which is the main metabolite of nicotine It’s known that cotinine and nicotine have a high affinity for nicotinic acetylcholine receptors (nachrs) , which play a crucial role in the nervous system.

Mode of Action

It’s suggested that cotinine stimulates the nachrs to evoke the release of dopamine in a calcium-dependent manner . This interaction with nAChRs and the subsequent release of dopamine might be a key aspect of its mode of action.

Biochemical Pathways

It’s known that cotinine can influence central monoamine systems, including serotonin (5-ht) and noradrenaline . These systems are involved in various physiological functions, including mood regulation and cognitive processes.

Result of Action

Cotinine and its derivatives have been shown to facilitate memory, cognition, executive function, and emotional responding . They also have potential antidepressant effects and can reduce cognitive impairment associated with disease and stress-induced dysfunction .

properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5-pyridin-3-ylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-21-15-6-4-13(5-7-15)12-19-16(8-9-17(19)20)14-3-2-10-18-11-14/h2-7,10-11,16H,8-9,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFMKQDDUPKIII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(CCC2=O)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662076 |

Source

|

| Record name | 1-[(4-Methoxyphenyl)methyl]-5-(pyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887406-85-1 |

Source

|

| Record name | 1-[(4-Methoxyphenyl)methyl]-5-(pyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9R)-5-methyl-8-propan-2-yl-10-oxabicyclo[7.2.1]dodecane-4,11-dione](/img/structure/B562073.png)